molecular formula C18H34N2 B10889233 1-(1-Cycloheptylpiperidin-4-yl)azepane

1-(1-Cycloheptylpiperidin-4-yl)azepane

Cat. No.: B10889233
M. Wt: 278.5 g/mol
InChI Key: NAEASYFSLWQXPP-UHFFFAOYSA-N
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Description

1-(1-Cycloheptylpiperidin-4-yl)azepane is a nitrogen-containing heterocyclic compound. It features a seven-membered azepane ring fused with a piperidine ring, which is further substituted with a cycloheptyl group. This unique structure makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cycloheptylpiperidin-4-yl)azepane typically involves the cyclization of linear precursors followed by functionalization. One common method is the ring-closing metathesis followed by reduction . Another approach involves the Beckmann rearrangement of functionalized piperidones . These methods often require specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Cycloheptylpiperidin-4-yl)azepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(1-Cycloheptylpiperidin-4-yl)azepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cycloheptylpiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Cycloheptylpiperidin-4-yl)azepane is unique due to its specific combination of a cycloheptyl group, piperidine ring, and azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H34N2

Molecular Weight

278.5 g/mol

IUPAC Name

1-(1-cycloheptylpiperidin-4-yl)azepane

InChI

InChI=1S/C18H34N2/c1-2-6-10-17(9-5-1)20-15-11-18(12-16-20)19-13-7-3-4-8-14-19/h17-18H,1-16H2

InChI Key

NAEASYFSLWQXPP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)N3CCCCCC3

Origin of Product

United States

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